molecular formula C17H20N2O3S2 B5151983 N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide

N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide

Cat. No. B5151983
M. Wt: 364.5 g/mol
InChI Key: YUPIKKDNJKHXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide, commonly known as MS023, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. MS023 has been shown to inhibit BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

MS023 inhibits N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins by binding to the bromodomain pocket, which prevents the interaction between N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins and acetylated lysine residues on histones. This, in turn, leads to the downregulation of oncogene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS023 has also been shown to have anti-inflammatory effects. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a role in the regulation of inflammatory gene expression, and inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins has been shown to reduce inflammation in various disease models. MS023 has been shown to inhibit the expression of inflammatory cytokines and chemokines in macrophages and other immune cells.

Advantages and Limitations for Lab Experiments

One advantage of MS023 is its specificity for N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins, which allows for the selective inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide-mediated gene expression. However, one limitation of MS023 is its relatively low potency compared to other N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of MS023 and N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide protein inhibition. One area of interest is the development of more potent and selective N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors in cancer patients. Additionally, the role of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins in other diseases, such as neurodegenerative diseases and cardiovascular disease, is an area of active research.

Synthesis Methods

The synthesis of MS023 involves several steps, including the reaction of 4-(methylthio)benzene-1-sulfonyl chloride with 2-aminobenzonitrile to form 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzonitrile. This intermediate is then reacted with isopropylamine to form the final product, N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide.

Scientific Research Applications

MS023 has been extensively studied for its potential therapeutic applications in cancer. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a critical role in the regulation of oncogene expression, and inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins has been shown to have anti-tumor effects in various cancer models. MS023 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.

properties

IUPAC Name

2-[(4-methylsulfanylphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPIKKDNJKHXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.